Sodium;2-(anilinodiazenyl)benzoic acid
Description
Sodium;2-(anilinodiazenyl)benzoic acid (IUPAC name: sodium 2-(phenylamino)benzoate) is an anthranilic acid derivative featuring a benzoic acid backbone substituted with a phenylamino (anilino) group at the 2-position and a diazenyl (-N=N-) linkage . Its synonyms include phenylanthranilic acid, 2-anilinobenzoic acid, and diphenylamine-2-carboxylic acid . The compound is structurally characterized by a planar aromatic system, with intermolecular hydrogen bonding (e.g., O–H⋯O interactions) stabilizing its crystalline form .
Properties
CAS No. |
1025-92-9 |
|---|---|
Molecular Formula |
C13H11N3NaO2+ |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
sodium;2-(anilinodiazenyl)benzoic acid |
InChI |
InChI=1S/C13H11N3O2.Na/c17-13(18)11-8-4-5-9-12(11)15-16-14-10-6-2-1-3-7-10;/h1-9H,(H,14,15)(H,17,18);/q;+1 |
InChI Key |
NRTLBTJOBRGMON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN=NC2=CC=CC=C2C(=O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PUBCHEM_54598993 involves multiple steps, including the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of PUBCHEM_54598993 is scaled up using optimized synthetic routes. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and efficiency. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: PUBCHEM_54598993 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents.
Substitution: Nucleophilic or electrophilic reagents are used depending on the nature of the substituent being introduced or replaced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
PUBCHEM_54598993 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis, facilitating the development of new compounds and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its therapeutic potential in treating various diseases, such as cancer or infectious diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of PUBCHEM_54598993 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction can lead to various physiological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Sodium;2-(anilinodiazenyl)benzoic acid belongs to a broader class of substituted benzoic acids and azo compounds. Key structural analogs include:
- 2-Hydroxy-4-substituted-3-(benzothiazolylazo)benzoic acids : These derivatives feature a benzothiazole-azo moiety, enhancing their utility as dyes and ligands. Substituents on the benzothiazole ring (e.g., -CH₃, -OCH₃) modulate electronic properties and solubility .
- Sodium 2-[[4-(diethylamino)phenyl]azo]benzoate: This compound replaces the anilino group with a diethylamino-substituted phenylazo group, improving its chromophoric properties for use in analytical chemistry .
- Sodium mephenamate (2-[(2,3-dimethylphenyl)amino]benzoate): A pharmaceutical analog with methyl substituents on the anilino ring, demonstrating anti-inflammatory activity .
- 2-(2-Nitroanilino)benzoic acid: Introduces a nitro group on the anilino ring, altering electronic density and hydrogen-bonding capacity .
Physical and Chemical Properties
Comparative data for selected analogs are summarized below:
*BA = benzoic acid; †Estimated from analogs; ‡Decomposes.
Key observations:
- Substituent Effects: Electron-donating groups (e.g., -OCH₃) increase λ_max due to extended conjugation, while electron-withdrawing groups (e.g., -NO₂ in 2-(2-nitroanilino)benzoic acid) reduce basicity .
- Acidity: The carboxylic proton pKa (~2.98–3.45) is lower than phenolic protons (~9.15–9.30), reflecting stronger acid character in the carboxyl group .
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